molecular formula C6H5ClN4O2S B6601078 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2060045-98-7

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Cat. No. B6601078
CAS RN: 2060045-98-7
M. Wt: 232.65 g/mol
InChI Key: CKAAMVXVCWYVMN-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (5-CPPS) is a synthetic organic compound and a member of the pyrazolopyrimidine family. It is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology. It has been used as a model compound for studying the mechanism of action of drugs, as well as for the design of new drugs. It has also been used to study enzyme structures, enzyme kinetics, and protein-ligand interactions.

Mechanism of Action

The exact mechanism of action of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It is also believed to interact with certain proteins, such as the human epidermal growth factor receptor 2 (HER2).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain proteins, such as HER2. In vivo studies have shown that it can reduce inflammation, modulate the immune system, and reduce the growth of certain tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its versatility. It can be used in a variety of different experiments, including medicinal chemistry, biochemistry, and physiology. It is also relatively easy to synthesize, making it an ideal compound for use in lab experiments. However, it is important to note that this compound is a synthetic compound, and therefore its effects may not be the same as those of natural compounds.

Future Directions

The potential future directions for 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide research are numerous. One possible direction is the development of new drugs based on this compound. Another possible direction is the further study of its mechanism of action, as well as its biochemical and physiological effects. Other potential directions include the use of this compound as a tool for studying enzyme structures, enzyme kinetics, and protein-ligand interactions. Finally, this compound could be used as a model compound for studying the mechanism of action of other drugs.

Synthesis Methods

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide can be synthesized by a number of methods, including the classical condensation of 5-chloropyrazole and 3-sulfonamide. This reaction produces this compound as the major product, along with other minor products. Other methods of synthesis include the use of microwave irradiation, the use of a modified Biginelli reaction, and the use of a palladium-catalyzed reaction.

properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAMVXVCWYVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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